(2E)-3-{4-Methoxy-3-[(3-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid
Beschreibung
Eigenschaften
IUPAC Name |
3-[4-methoxy-3-[(3-methylpiperidin-1-yl)methyl]phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-13-4-3-9-18(11-13)12-15-10-14(6-8-17(19)20)5-7-16(15)21-2/h5-8,10,13H,3-4,9,11-12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLOHWFXLGDKOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC(=C2)C=CC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901151201 | |
| Record name | 3-[4-Methoxy-3-[(3-methyl-1-piperidinyl)methyl]phenyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119452-76-4 | |
| Record name | 3-[4-Methoxy-3-[(3-methyl-1-piperidinyl)methyl]phenyl]-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-Methoxy-3-[(3-methyl-1-piperidinyl)methyl]phenyl]-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthesis of the (2E)-3-Phenylacrylic Acid Core
The acrylic acid moiety with the (2E) configuration is typically prepared by:
- Heck Coupling Reaction: A palladium-catalyzed coupling of 4-methoxy-3-substituted aryl halides with acrylic acid or its derivatives to form the trans-configured double bond. This method ensures high stereoselectivity favoring the (2E) isomer.
- Wittig or Horner–Wadsworth–Emmons (HWE) Olefination: Reaction of an aldehyde derivative of the substituted phenyl ring with a phosphonium ylide or phosphonate ester to yield the (2E)-acrylic acid derivative.
Introduction of the 3-Methylpiperidin-1-ylmethyl Group
The 3-methylpiperidin-1-ylmethyl substituent is introduced via:
- Reductive Amination: Condensation of the corresponding aldehyde or ketone on the aromatic ring with 3-methylpiperidine, followed by reduction (e.g., using sodium cyanoborohydride or catalytic hydrogenation) to form the secondary amine linkage.
- Nucleophilic Substitution: If a suitable leaving group (e.g., halide or tosylate) is present on the aromatic ring, nucleophilic displacement by 3-methylpiperidine can be employed.
Functional Group Transformations
- Methoxylation: The methoxy group at the 4-position of the phenyl ring is introduced either by methylation of a hydroxy precursor using methyl iodide or dimethyl sulfate under basic conditions or by starting from a methoxy-substituted aromatic precursor.
- Carboxylation: The acrylic acid group is either introduced directly via olefination with acrylic acid derivatives or by oxidation of an aldehyde intermediate.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Aromatic substitution | Starting from 4-methoxy-3-hydroxybenzaldehyde, methylation with MeI/K2CO3 | 4-methoxy-3-formylphenyl intermediate |
| 2 | Reductive amination | Condensation with 3-methylpiperidine, NaBH3CN | Introduction of 3-methylpiperidin-1-ylmethyl group |
| 3 | Olefination (HWE or Wittig) | Reaction with phosphonate ester or ylide | Formation of (2E)-3-substituted acrylic acid moiety |
| 4 | Purification | Chromatography or recrystallization | Pure (2E)-3-{4-Methoxy-3-[(3-methylpiperidin-1-yl)methyl]phenyl}acrylic acid |
Research Findings and Optimization
- Stereoselectivity: The (2E) configuration of the acrylic acid double bond is favored by the choice of olefination reagents and reaction conditions. HWE olefination typically provides excellent (E)-selectivity.
- Reductive Amination Efficiency: Sodium cyanoborohydride is preferred for reductive amination due to its mildness and selectivity, minimizing side reactions.
- Yield and Purity: Optimized reaction conditions, including solvent choice (e.g., methanol or ethanol for reductive amination), temperature control, and catalyst loading, improve overall yield and purity.
- Scalability: The synthetic route is amenable to scale-up, with palladium-catalyzed coupling and reductive amination being well-established industrial processes.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Acrylic acid core formation | Heck coupling or HWE olefination | Pd catalyst, acrylic acid derivatives; phosphonate esters, bases | High stereoselectivity, well-established | Requires careful control of stereochemistry |
| Piperidinyl group introduction | Reductive amination or nucleophilic substitution | 3-methylpiperidine, NaBH3CN or halide precursor | Mild conditions, selective amine formation | Possible side reactions if not controlled |
| Methoxylation | Methylation of phenol group | Methyl iodide, base (K2CO3) | Straightforward, high yield | Handling of toxic methylating agents |
| Purification | Chromatography, recrystallization | Silica gel, solvents | High purity product | Time-consuming, solvent use |
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-{4-Methoxy-3-[(3-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as potassium permanganate or chromium trioxide.
Reduction: The acrylic acid moiety can be reduced to a propionic acid derivative using hydrogenation with a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-{4-Hydroxy-3-[(3-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid.
Reduction: 3-{4-Methoxy-3-[(3-methylpiperidin-1-YL)-methyl]phenyl}propionic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (2E)-3-{4-Methoxy-3-[(3-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its piperidine moiety is particularly useful in the design of ligands for receptor studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or unique optical properties.
Wirkmechanismus
The mechanism by which (2E)-3-{4-Methoxy-3-[(3-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid exerts its effects depends on its interaction with molecular targets. The piperidine moiety can interact with various receptors or enzymes, modulating their activity. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-3-{4-Methoxyphenyl}acrylic acid: Lacks the piperidine moiety, making it less versatile in receptor binding studies.
(2E)-3-{4-Hydroxy-3-[(3-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid: Similar structure but with a hydroxyl group instead of a methoxy group, which can alter its reactivity and binding properties.
(2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid: Similar but with a different substitution pattern on the piperidine ring, affecting its steric and electronic properties.
Uniqueness
The unique combination of the methoxy group, piperidine ring, and acrylic acid moiety in (2E)-3-{4-Methoxy-3-[(3-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid provides a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biologische Aktivität
(2E)-3-{4-Methoxy-3-[(3-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid is a synthetic compound characterized by the molecular formula . Its structure includes a methoxy group, a piperidine ring, and an acrylic acid moiety, which contribute to its unique biological activities. This compound is currently being investigated for its potential applications in medicinal chemistry and biological research.
The biological activity of this compound primarily stems from its interactions with various molecular targets. The piperidine moiety is known to engage with receptors and enzymes, modulating their activity. The methoxy group can participate in hydrogen bonding, enhancing the compound's binding affinity and specificity towards its targets.
Research Findings
Recent studies have highlighted the following biological activities associated with this compound:
- Antiproliferative Effects : Research has indicated that this compound exhibits significant antiproliferative properties against various cancer cell lines. This effect is attributed to its ability to induce apoptosis and inhibit cell cycle progression .
- Receptor Modulation : The compound has been shown to interact with specific receptors, potentially acting as a ligand. For instance, studies suggest that it may modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play critical roles in metabolic regulation and inflammation .
Case Studies
Several case studies have explored the biological activity of this compound:
- Cancer Cell Line Studies : In vitro experiments demonstrated that this compound inhibited the growth of breast cancer cell lines by inducing apoptosis through the activation of caspase pathways .
- Inflammation Models : In animal models of inflammation, this compound reduced markers of inflammatory response, suggesting potential therapeutic applications in treating inflammatory diseases .
Comparative Analysis
To contextualize the biological activity of this compound, it can be compared with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (2E)-3-{4-Methoxyphenyl}acrylic acid | Lacks piperidine moiety | Limited receptor interaction |
| (2E)-3-{4-Hydroxy-3-[(3-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid | Hydroxyl group instead of methoxy | Altered reactivity and binding properties |
| (2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid | Different piperidine substitution | Variability in steric and electronic properties |
The unique combination of functional groups in this compound enhances its versatility in biological applications compared to structurally similar compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2E)-3-{4-Methoxy-3-[(3-methylpiperidin-1-yl)-methyl]phenyl}acrylic acid, and how do reaction conditions influence yield and stereochemistry?
- Methodology :
- Palladium-catalyzed coupling : Evidence from palladium-catalyzed meta-C-H olefination protocols (e.g., using pyrimidine-directed diols) suggests that steric and electronic effects of substituents on the phenyl ring significantly influence regioselectivity. For example, the methoxy group at the para position may direct coupling reactions .
- Esterification and hydrolysis : Analogous acrylates (e.g., methyl ferulate derivatives) are synthesized via esterification of carboxylic acid precursors under acidic or basic conditions, followed by selective hydrolysis .
- Key parameters : Optimize temperature (e.g., 50–70°C for esterification), solvent polarity (e.g., DMF for polar intermediates), and catalyst loading (e.g., 5–10 mol% Pd(OAc)₂) to mitigate side reactions .
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure and purity of this compound?
- Methodology :
- 1H/13C NMR : Analyze splitting patterns for the α,β-unsaturated acrylate system (δ ~6.3–7.8 ppm for vinyl protons; δ ~120–140 ppm for sp² carbons). The 3-methylpiperidinyl-methyl moiety will show characteristic shifts for N-CH₂ (δ ~2.5–3.5 ppm) and methyl groups (δ ~1.0–1.5 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error. For derivatives, monitor fragment ions (e.g., loss of CO₂ from acrylate groups) .
- Purity : Use HPLC with UV detection (λ ~250–300 nm for conjugated systems) and compare retention times to standards .
Advanced Research Questions
Q. What strategies address contradictions in reported bioactivity data for structurally related acrylates?
- Methodology :
- Comparative SAR analysis : Compare substituent effects on bacterial sortase inhibition (e.g., chalcone vs. furyl/thienyl acrylates) . For example, the 3-methylpiperidinyl group may enhance membrane permeability but reduce aqueous solubility, conflicting with in vitro vs. in vivo efficacy .
- Dose-response validation : Replicate assays under standardized conditions (e.g., MIC assays against S. aureus with fixed inoculum size) to isolate compound-specific effects from methodological variability .
- Computational docking : Use molecular dynamics to assess binding stability of the acrylate moiety with target proteins (e.g., sortase A active site) .
Q. How can the stereochemical stability of the (2E)-configured acrylate be maintained during derivatization?
- Methodology :
- Protecting groups : Temporarily block the carboxylic acid with tert-butyl esters to prevent keto-enol tautomerization during piperidine alkylation steps .
- Low-temperature reactions : Perform nucleophilic substitutions (e.g., SN2 at the benzylic position) at ≤0°C to minimize isomerization .
- Monitoring : Use chiral HPLC or circular dichroism (CD) to detect E/Z isomerization during synthesis .
Q. What are the challenges in crystallizing this compound for X-ray diffraction studies, and how can they be mitigated?
- Methodology :
- Solvent selection : Use mixed solvents (e.g., ethyl acetate/hexane) to induce slow crystallization. Polar groups (methoxy, piperidinyl) may require hydrophilic co-solvents (e.g., methanol) .
- Co-crystallization : Introduce co-formers (e.g., nicotinamide) to stabilize lattice interactions via hydrogen bonding with the acrylate carbonyl .
- Temperature gradients : Perform vapor diffusion at 4°C to reduce kinetic crystallization and improve crystal quality .
Data Contradiction Analysis
Q. Why do computational predictions of logP for this compound vary across studies, and how can experimental values resolve discrepancies?
- Methodology :
- Software limitations : Compare outputs from ACD/Percepta, ChemAxon, and MOE. For example, the 3-methylpiperidinyl group’s conformational flexibility may lead to divergent logP estimates .
- Experimental validation : Measure partition coefficients using shake-flask assays (octanol/water) at pH 7.4. Account for ionization of the carboxylic acid (pKa ~4.5–5.0) .
- Structural analogs : Cross-reference with logP data for methyl ferulate (similar methoxy-phenyl acrylate) to identify systematic errors .
Tables for Key Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
